Bienvenue dans la boutique en ligne BenchChem!

3-Methyl-4-phenylisoxazol-5-amine

BRD4 BET Inhibitor Fragment-Based Drug Discovery

A validated BRD4 bromodomain ligand (PDB 4LR6, IC₅₀=33μM). The 3-methyl group is critical for its unique binding mode; analogs lacking this substitution lose BRD4 activity. This compound enables structure-guided optimization of BET inhibitors, distinct from COX-1 active derivatives. Primary amine allows facile derivatization for SAR exploration. Ideal for epigenetic target validation & fragment-based discovery. Not a generic isoxazole.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 4416-71-1
Cat. No. B1608058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-phenylisoxazol-5-amine
CAS4416-71-1
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1C2=CC=CC=C2)N
InChIInChI=1S/C10H10N2O/c1-7-9(10(11)13-12-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3
InChIKeyZCTBUBMRXYVEHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-phenylisoxazol-5-amine (CAS 4416-71-1) for BET Bromodomain Research and Fragment-Based Drug Discovery


3-Methyl-4-phenylisoxazol-5-amine (CAS 4416-71-1) is a small-molecule heterocyclic compound with the formula C₁₀H₁₀N₂O. It serves as a validated amino-isoxazole fragment scaffold in structure-based drug discovery, specifically for the development of Bromodomain and Extra-Terminal (BET) family inhibitors [1]. The compound’s structural features include a methyl group at the 3-position and a phenyl group at the 4-position of the isoxazole ring, which contribute to its distinct binding mode in the acetyl-lysine recognition pocket of BRD4 [2].

Why Generic 4-Phenylisoxazol-5-amine Analogs Cannot Substitute for 3-Methyl-4-phenylisoxazol-5-amine in BRD4-Targeting Applications


The simple substitution of 3-Methyl-4-phenylisoxazol-5-amine with other 4-phenylisoxazol-5-amine derivatives or unsubstituted analogs can lead to a complete loss of relevant biological activity. The 3-methyl group is critical for achieving the specific crystallographic binding mode within the BRD4 bromodomain, as demonstrated by high-resolution (1.29 Å) structural data [1]. In contrast, a closely related analog, 3-(5-chlorofuran-2-yl)-4-phenylisoxazol-5-amine, exhibits a fundamentally different pharmacological profile with selective COX-1 inhibitory activity (IC₅₀ = 1.1 μM) and no reported BRD4 binding [2]. This divergence in target engagement and downstream therapeutic applicability underscores that even structurally similar isoxazole cores can be non-interchangeable for specific research and development programs.

Quantitative Differentiation of 3-Methyl-4-phenylisoxazol-5-amine: Structural and Biological Evidence vs. Isoxazole Analogs


BRD4 Bromodomain Binding Affinity: 3-Methyl Fragment vs. Optimized Isoxazole Azepine Lead

3-Methyl-4-phenylisoxazol-5-amine functions as a validated amino-isoxazole fragment with a confirmed binding mode in the BRD4 bromodomain. Its binding affinity (IC₅₀ = 33 μM) provides a clear starting point for structure-based optimization. The crystallographic data enabled the design of a novel isoxazole azepine scaffold, which achieved a significant improvement in potency (IC₅₀ = 18 nM) [1]. This demonstrates the compound's utility as a fragment hit for lead generation, contrasting with other isoxazole derivatives that lack this specific BRD4 binding mode.

BRD4 BET Inhibitor Fragment-Based Drug Discovery X-ray Crystallography

Divergent Pharmacological Selectivity: BRD4 Engagement vs. COX-1 Inhibition in Diarylisoxazoles

A comparative analysis of pharmacological data reveals a stark divergence in target engagement. The 3-methyl-4-phenylisoxazol-5-amine fragment is a known binder of the BRD4 bromodomain [1]. In contrast, a closely related analog, 3-(5-chlorofuran-2-yl)-4-phenylisoxazol-5-amine, exhibits no reported BRD4 activity and instead acts as a selective COX-1 inhibitor with an IC₅₀ of 1.1 μM [2]. This highlights how the 3-position substitution on the isoxazole core dictates target selectivity, making the compounds non-interchangeable for epigenetics versus inflammation research.

Target Selectivity BET Bromodomain COX-1 Epigenetics

Lipophilicity and Polar Surface Area: Physicochemical Differentiation from Larger Isoxazole Derivatives

3-Methyl-4-phenylisoxazol-5-amine possesses a calculated LogP of 2.81 and a polar surface area (PSA) of 52.05 Ų . These values are well within the established 'Rule of Three' criteria for fragment-based screening (MW <300, cLogP ≤3). In comparison, more complex diarylisoxazole COX-1 inhibitors from the same chemical class typically have molecular weights exceeding 300 Da and higher cLogP values, which can reduce their suitability for fragment-based approaches and alter their pharmacokinetic profiles [1]. The compound's low molecular weight (174.20 Da) and favorable lipophilicity make it an ideal starting point for fragment growing or linking strategies.

Drug-likeness LogP Fragment Library Physicochemical Properties

Optimal Use Cases for 3-Methyl-4-phenylisoxazol-5-amine (CAS 4416-71-1) in Drug Discovery


Fragment-Based Lead Discovery for BET Bromodomain Inhibitors

This compound is a validated fragment hit for the BRD4 bromodomain. Its confirmed binding mode (PDB 4LR6) and measurable affinity (IC₅₀ = 33 μM) provide a rational starting point for structure-guided optimization, including fragment growing, merging, or linking strategies to develop potent BET inhibitors [1]. The successful evolution of this fragment into a nanomolar isoxazole azepine lead (IC₅₀ = 18 nM) demonstrates its potential for generating novel intellectual property [1].

Chemical Biology Tool for Epigenetic Target Validation

As a selective BRD4 bromodomain ligand, this compound can serve as a chemical probe for initial target validation studies in epigenetic research. Its distinct binding profile, which is absent in related 4-phenylisoxazol-5-amine COX-1 inhibitors, ensures that observed biological effects are specific to BET bromodomain engagement [2]. This selectivity is critical for deconvoluting the roles of BET proteins in transcriptional regulation and disease.

Core Scaffold for Synthesizing Diverse Isoxazole Libraries

The primary amine at the 5-position of the isoxazole ring offers a versatile synthetic handle for generating diverse compound libraries. This functionality allows for facile derivatization through amide bond formation, reductive amination, or urea synthesis, enabling the rapid exploration of structure-activity relationships (SAR) around the BRD4-binding core [1]. The compound's favorable physicochemical properties (MW < 200, cLogP < 3) further support its use as a building block for maintaining drug-like properties in lead series .

Reference Standard in BRD4 Biochemical and Biophysical Assays

Given its well-characterized binding to BRD4 and the availability of high-resolution co-crystal structures, 3-Methyl-4-phenylisoxazol-5-amine can be employed as a reference standard or control compound in the development and validation of biochemical assays (e.g., AlphaScreen, fluorescence polarization) and biophysical assays (e.g., surface plasmon resonance, isothermal titration calorimetry) for BET bromodomains [1].

Quote Request

Request a Quote for 3-Methyl-4-phenylisoxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.